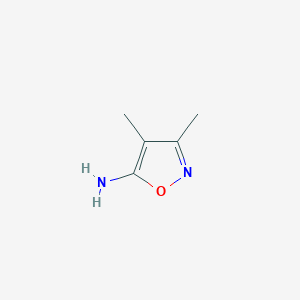

5-Amino-3,4-dimethylisoxazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dimethyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)7-8-5(3)6/h6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDWPFZDQONDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173720 | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19947-75-2 | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19947-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019947752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19947-75-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylisoxazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-3,4-dimethylisoxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX4SJ7E95P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Amino 3,4 Dimethylisoxazole and Its Derivatives

Established Synthetic Pathways to the Isoxazole (B147169) Ring System

The construction of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through several reliable synthetic strategies. These methods generally involve the formation of the critical N-O bond and subsequent cyclization to yield the aromatic ring system.

1,3-Dipolar Cycloaddition Reactions (e.g., nitrile oxides with alkynes or alkenes)

One of the most powerful and widely utilized methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction, often referred to as a [3+2] cycloaddition. nih.govresearchgate.net This reaction involves a 1,3-dipole, typically a nitrile oxide, reacting with a dipolarophile, which is usually an alkyne or an alkene. nanobioletters.com The reaction of a nitrile oxide with an alkyne directly yields a substituted isoxazole, while reaction with an alkene produces an isoxazoline (B3343090), which can be subsequently oxidized to the corresponding isoxazole.

Nitrile oxides are unstable intermediates that are generated in situ from various precursors, most commonly from the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes. nih.gov The cycloaddition is a concerted, pericyclic reaction that generally proceeds with high regioselectivity. rsc.org For terminal alkynes, the reaction typically yields 3,5-disubstituted isoxazoles. rsc.org However, the regioselectivity can be influenced by steric and electronic factors of the substituents on both the nitrile oxide and the dipolarophile. mdpi.com Intramolecular versions of this cycloaddition are also highly effective for creating fused bicyclic isoxazole systems. nih.govmdpi.comdoaj.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type |

| Hydroximoyl Chloride | Terminal Alkyne | Base (e.g., Triethylamine) | 3,5-Disubstituted Isoxazole |

| Aldoxime | Internal Alkyne | Oxidizing Agent (e.g., Hypervalent Iodine) | 3,4,5-Trisubstituted Isoxazole rsc.org |

| Nitroalkane | Alkene | Dehydrating Agent | Isoxazoline (precursor to Isoxazole) nih.gov |

| N-propargylbenzimidazole oxime | (Intramolecular alkyne) | NCS/Pyridine | Fused Tetracyclic Isoxazole mdpi.com |

Condensation Reactions (e.g., hydroxylamine (B1172632) with 1,3-dicarbonyl compounds)

A classical and straightforward approach to isoxazole synthesis involves the condensation reaction between hydroxylamine (or its salts) and a 1,3-dicarbonyl compound or its synthetic equivalent. nanobioletters.comyoutube.com This method is particularly effective for preparing a wide range of substituted isoxazoles. The reaction proceeds through initial nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl groups to form an oxime intermediate. researchgate.net Subsequent intramolecular cyclization occurs via the attack of the oxime's hydroxyl group on the second carbonyl, followed by dehydration to yield the aromatic isoxazole ring. youtube.comresearchgate.net

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be an issue, potentially leading to a mixture of isomeric isoxazoles. However, the reaction conditions, particularly the pH, can be adjusted to favor the formation of a specific isomer. For instance, reactions under acidic conditions with aryl 1,3-diketoesters tend to yield 3,5-isoxazole esters. nih.gov

Nitrosohalide Addition-Cyclization Strategies

An alternative pathway to isoxazoles involves the addition of a nitrosohalide, such as nitrosyl chloride (NOCl), to an olefin. This reaction forms a nitrosohalide addition compound. google.com This intermediate can then be reacted with a nucleophile, like an alkali metal cyanide, which displaces the halide. The subsequent cyclization of this adduct leads to the formation of the isoxazole ring structure. This method provides a route to 5-aminoisoxazoles, which are valuable intermediates. For example, the synthesis of 5-amino-3,4-dimethylisoxazole can be achieved by reacting butene-2 with nitrosyl chloride, followed by treatment with an alkali metal cyanide. google.com This process offers a direct synthesis from readily available starting materials without the need to isolate intermediates. google.com

Synthesis of this compound

The specific synthesis of this compound, a precursor for pharmaceuticals like sulfisoxazole, has been approached through various routes, aiming for efficiency, high yield, and regiochemical control.

Preparation from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid

A practical and operationally simple method for the multigram scale synthesis of 3-amino-4,5-dimethylisoxazole, an isomer of the title compound, has been developed, which notably avoids contamination with this compound. acs.orgacs.orgresearchgate.net This synthesis highlights the use of acetohydroxamic acid as a stable and effective N-protected hydroxylamine equivalent. acs.org

Table 2: Key Features of the Acetohydroxamic Acid Method

| Feature | Description | Reference |

| Starting Material | Technical-grade 2-methyl-2-butenenitrile | acs.org |

| Key Reagent | Acetohydroxamic acid (N-protected hydroxylamine equivalent) | acs.orgacs.org |

| Advantage | High regioselectivity, avoids isomeric contamination | acs.org |

| Overall Yield | 62% on a multimole scale | acs.orgresearchgate.net |

Microwave-Assisted Synthetic Approaches for Derivatives

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving product purity in the synthesis of heterocyclic compounds, including isoxazole derivatives. abap.co.in This non-conventional heating method can dramatically reduce reaction times from hours to minutes. nih.gov

For the synthesis of amino-isoxazole derivatives, microwave irradiation has been successfully applied. For instance, the synthesis of Schiff bases derived from 3-amino-5-methyl isoxazole was achieved in 30 seconds under microwave irradiation, compared to 3 hours required for conventional heating, with yields increasing from 70-81% to 90-95%. This technology offers a green, efficient, and rapid alternative for the synthesis of various derivatives. abap.co.in The principles of microwave-assisted synthesis, such as the condensation of aminoguanidine with carboxylic acids to form triazoles or the multi-component synthesis of quinolines, demonstrate the broad applicability of this technique for creating complex heterocyclic systems efficiently, which can be extended to derivatives of this compound. nih.govmdpi.com

Optimization of Reaction Conditions and Yield for Syntheses

The synthesis of this compound has been approached through various chemical pathways, with optimization of reaction conditions being a key factor in achieving high yields and purity. One notable process involves the reaction of a nitrosochloride addition compound, derived from butene-2 and nitrosyl chloride, with an alkali metal cyanide. google.com This method avoids the use of costly and less accessible starting materials like α-acetopropionitrile. google.com

Key to the optimization of this synthesis is the management of reactants and conditions during the cyclization step. Research has demonstrated that using a slight excess (10-50%) of sodium cyanide and conducting the reaction in refluxing methanol (B129727) for approximately 30 minutes can produce yields of up to 77% for this compound in a relatively pure, recrystallized form. google.com The crude product obtained after the methanol reflux can often be used directly in subsequent reactions without the need for purification, which is a significant advantage for large-scale synthesis. google.com Further recrystallization and decolorization can yield substantially pure this compound with a melting point of 120-122°C. google.com

The table below summarizes the optimized conditions for this specific synthetic route.

| Starting Material | Reagent | Solvent | Key Condition | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Butene-2 Nitrosochloride Addition Compound | Sodium Cyanide (10-50% excess) | Methanol | Reflux | ~30 minutes | Up to 77% | google.com |

Green Chemistry Approaches in Isoxazole Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing greener synthetic routes for isoxazole derivatives. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and lowering energy consumption. nih.govresearchgate.net

One of the most promising green techniques is the use of ultrasound irradiation (sonochemistry). nih.govmdpi.com Ultrasound-assisted synthesis has been shown to accelerate reaction kinetics, leading to significantly shorter reaction times and higher yields compared to conventional heating methods. mdpi.com For example, a one-pot, five-component synthesis of 3,5-disubstituted isoxazole secondary sulfonamides in water under ultrasound irradiation resulted in high yields (75–96%) and rapid reaction times (13–17 minutes). researchgate.net This method not only enhances efficiency but also allows for the use of environmentally benign solvents like water. nih.govresearchgate.net

Solvent-free synthesis , or mechanochemistry, represents another important green strategy. nih.govrsc.org Techniques like ball-milling enable reactions to proceed in the absence of solvents, which reduces waste and simplifies product purification. nih.govrsc.org A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed using a recyclable Cu/Al2O3 nanocomposite catalyst under ball-milling conditions, achieving moderate to excellent yields. nih.gov Microwave-assisted solid-state reactions on basic alumina have also afforded excellent yields (90-96%) of isoxazoles within minutes, eliminating the need for external bases and solvents required in classical procedures. tandfonline.com

The use of green solvents and catalysts is a cornerstone of these methodologies. Water is an ideal green solvent, and its use has been demonstrated in various isoxazole syntheses, including the synthesis of 3,4,5-trisubstituted isoxazoles at room temperature. nih.govbeilstein-journals.org Furthermore, catalysts derived from agro-waste, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), and recyclable nanocatalysts like nano-MgO have been successfully employed, offering low cost, minimal waste, and high product yields under mild conditions. researchgate.netnih.gov Even natural sunlight has been harnessed as a clean and inexpensive energy source for the three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones in water, achieving high yields (89-97%) in under 40 minutes without any organic solvents or catalysts. semnan.ac.ir

The following table compares conventional methods with green chemistry approaches for the synthesis of various isoxazole derivatives, highlighting the advantages of the latter.

| Method | Conditions | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Organic solvents, external base, heating | 5-18 hours | 50-60% | Traditional, well-established | tandfonline.com |

| Ultrasound Irradiation | Water as solvent, CaCl2/K2CO3 catalyst | 13-17 minutes | 75-96% | Reduced time, high yields, clean transformation | researchgate.net |

| Microwave Irradiation | Solvent-free, basic alumina support | 2-3 minutes | 90-96% | Extremely fast, high yields, no solvent/external base | tandfonline.com |

| Ball-Milling | Solvent-free, recyclable Cu/Al2O3 catalyst | Varies | Moderate-Excellent | No solvent, scalable, simplified work-up | nih.gov |

| Natural Sunlight | Water as solvent, no catalyst | 17-40 minutes | 89-97% | Uses renewable energy, no organic solvents/catalyst | semnan.ac.ir |

Chemical Reactivity and Derivatization Strategies of 5 Amino 3,4 Dimethylisoxazole

Reactions Involving the 5-Amino Group

The primary amino group at the 5-position of the isoxazole (B147169) ring is a potent nucleophile, making it the focal point for a variety of chemical derivatizations. Its reactivity is fundamental to the synthesis of Schiff bases, amides, and complex heterocyclic systems, as well as its incorporation into novel biomolecular structures.

Formation of Schiff Bases and Imine Derivatives

The reaction of the 5-amino group of 5-Amino-3,4-dimethylisoxazole with carbonyl compounds, such as aldehydes and ketones, readily forms Schiff bases, also known as imines. This condensation reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) double bond. redalyc.orgajgreenchem.com

The synthesis is often carried out by refluxing a mixture of the aminoisoxazole and the respective carbonyl compound in a suitable solvent like methanol (B129727) or ethanol. jocpr.com The formation of the imine bond is crucial as it links the isoxazole core to other molecular fragments, a common strategy in the development of coordination compounds and molecules with potential biological activity. jocpr.comtandfonline.com The azomethine nitrogen's coordination to metal ions is a key point of interest in the study of such complexes. tandfonline.com

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base) | Typical Conditions |

| This compound | Substituted Salicylaldehyde | (E)-2-(((3,4-dimethylisoxazol-5-yl)imino)methyl)phenol derivative | Methanol, Reflux |

| This compound | 2-Hydroxy-3-methoxybenzaldehyde | 2-(((3,4-dimethylisoxazol-5-yl)imino)methyl)-6-methoxyphenol | Methanol, 60-80°C |

| This compound | General Aromatic Ketone | N-(Aryl(methyl)methylene)-3,4-dimethylisoxazol-5-amine | Acid catalyst, Dean-Stark |

Amidation Reactions and Carboxamide Formation

The nucleophilic 5-amino group can react with carboxylic acid derivatives to form carboxamides. This transformation requires the activation of the carboxylic acid, typically by converting it into a more reactive species like an acyl halide or acid anhydride, or by using a coupling agent. lookchemmall.comluxembourg-bio.com The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the activated acid, leading to the formation of a stable amide bond.

A related reaction is the formation of sulfonamides. For instance, this compound reacts with p-acetaminobenzene sulfonyl chloride to yield the corresponding 5-sulfanilamidoisoxazole, a reaction that is historically significant in the synthesis of sulfa drugs. google.com

Table 2: Representative Amidation Reactions

| Amine Substrate | Acylating Agent | Product Type | Coupling Method |

| This compound | Benzoic acid | N-(3,4-dimethylisoxazol-5-yl)benzamide | DCC or other coupling agent |

| This compound | Acetyl chloride | N-(3,4-dimethylisoxazol-5-yl)acetamide | Base (e.g., pyridine) |

| This compound | p-Acetaminobenzene sulfonyl chloride | 4-Acetamido-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide | Suitable solvent |

Hydrazinolysis and Carbohydrazide (B1668358) Formation

While not a direct reaction of the amino group, hydrazinolysis is a key transformation for derivatives of this compound, particularly for synthesizing carbohydrazides. This process typically involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). ajgreenchem.com To achieve this, the 5-amino group must first be converted into a functional group that allows for the introduction of an ester moiety. A plausible synthetic pathway involves:

Diazotization of the 5-amino group.

A Sandmeyer reaction to introduce a cyano group (-CN).

Hydrolysis of the nitrile to a carboxylic acid (-COOH).

Esterification of the acid to form an ester (-COOR).

Reaction of the resulting ester with hydrazine hydrate (NH₂NH₂·H₂O) to yield the final carbohydrazide. ajgreenchem.comgoogle.com

These carbohydrazide derivatives are valuable intermediates in medicinal chemistry for the synthesis of various heterocyclic compounds. ajgreenchem.com

Table 3: Synthetic Pathway to Carbohydrazide Formation

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Diazotization | NaNO₂, HCl (aq), 0-5°C | 3,4-dimethylisoxazol-5-diazonium chloride |

| 2 | Sandmeyer Cyanation | CuCN | 3,4-dimethylisoxazole-5-carbonitrile |

| 3 | Nitrile Hydrolysis | H₃O⁺, Heat | 3,4-dimethylisoxazole-5-carboxylic acid |

| 4 | Esterification | ROH, H⁺ catalyst | Alkyl 3,4-dimethylisoxazole-5-carboxylate |

| 5 | Hydrazinolysis | NH₂NH₂·H₂O | 3,4-dimethylisoxazole-5-carbohydrazide |

Diazotization Reactions and Subsequent Transformations

The 5-amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). masterorganicchemistry.comresearchgate.net The resulting 3,4-dimethylisoxazol-5-diazonium salt is a versatile intermediate. researchgate.net

Due to the excellent leaving group ability of dinitrogen gas (N₂), the diazonium group can be readily displaced by a variety of nucleophiles in what are known as Sandmeyer or related reactions. masterorganicchemistry.com This allows for the introduction of a wide range of substituents at the 5-position of the isoxazole ring, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups. masterorganicchemistry.com Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce brightly colored azo dyes. uobaghdad.edu.iqasianpubs.org

Table 4: Transformations of Isoxazole-5-Diazonium Salts

| Reaction Type | Reagents | Product |

| Sandmeyer (Chlorination) | CuCl | 5-Chloro-3,4-dimethylisoxazole |

| Sandmeyer (Bromination) | CuBr | 5-Bromo-3,4-dimethylisoxazole |

| Sandmeyer (Cyanation) | CuCN | 3,4-dimethylisoxazole-5-carbonitrile |

| Schiemann Reaction | HBF₄, Heat | 5-Fluoro-3,4-dimethylisoxazole |

| Hydrolysis | H₂O, H⁺, Heat | 3,4-dimethyl-5-isoxazolol |

| Azo Coupling | Phenol, NaOH | 4-((3,4-dimethylisoxazol-5-yl)diazenyl)phenol |

Reactions with Carbonyl Compounds for Heterocyclic Product Formation

Beyond simple imine formation, the 5-amino group is instrumental in multicomponent reactions that build new heterocyclic rings fused to the isoxazole core. In these reactions, this compound acts as the nitrogen-donating component. For instance, condensation reactions involving an aldehyde, this compound, and an active methylene (B1212753) compound (like Meldrum's acid or a 1,3-diketone) can lead to the formation of fused pyridoisoxazole structures. nih.gov The specific product can often be controlled by tuning the reaction conditions, such as solvent and temperature. nih.gov

Table 5: Heterocycle Formation via Multicomponent Reactions

| Component 1 | Component 2 | Component 3 | Resulting Heterocycle |

| This compound | Aromatic Aldehyde | Meldrum's Acid | Dihydropyridone-fused isoxazole |

| This compound | Aromatic Aldehyde | Dimedone | Acridinedione-fused isoxazole |

| This compound | Formaldehyde | Dimedone | Benzo-phenanthroline type structure |

Incorporation into Peptide Structures as Unnatural Amino Acids

The isoxazole scaffold can be used to design unnatural amino acids for incorporation into peptides. sigmaaldrich.com By introducing a carboxylic acid group onto the this compound core (for example, at the 4-position, creating 5-amino-3-methyl-isoxazole-4-carboxylic acid), a novel β-amino acid is formed. mdpi.com This non-proteinogenic amino acid can then be incorporated into peptide chains using solid-phase peptide synthesis techniques. nih.govnih.gov

The inclusion of such rigid, heterocyclic structures can impart specific conformational constraints on the peptide backbone, which is a valuable strategy in designing peptidomimetics with enhanced stability, selectivity, or biological activity. mdpi.comnih.gov Studies have shown that while the 5-amino group of these isoxazole-based amino acids can be less reactive under certain standard coupling conditions, they can be successfully coupled to a peptide chain, opening avenues for creating novel α/β-mixed peptide hybrids. mdpi.comnih.gov

Table 6: Isoxazole-Based Unnatural Amino Acid in Peptidomimetics

| Unnatural Amino Acid Structure | Role in Peptide Synthesis | Potential Advantage |

| 5-amino-3-methylisoxazole-4-carboxylic acid | β-amino acid building block | Induces specific turns/conformations |

| (General) this compound scaffold | Core for designing novel amino acids | Enhances proteolytic stability |

| Provides a rigid scaffold for side-chain presentation |

Transformations of the Isoxazole Ring System

The inherent reactivity of the isoxazole ring in this compound allows for a variety of transformations, leading to the formation of new heterocyclic systems or ring-opened products. These reactions are crucial for the diversification of molecular scaffolds originating from this compound.

Ring Cleavage Reactions

The N-O bond within the isoxazole ring is susceptible to cleavage under reductive conditions. While specific studies on this compound are not extensively detailed, the reductive cleavage of the N-O bond in oxime ethers, a related structural motif, can be promoted by reagents like samarium diiodide (SmI2), leading to the formation of N-centered radicals. nih.govorganic-chemistry.org This suggests that similar reductive conditions could lead to the ring opening of 5-aminoisoxazoles.

Furthermore, catalytic hydrogenation represents a common method for isoxazole ring cleavage. For instance, the hydrogenation of 5-aminoisoxazoles has been reported to yield pyrimidines, indicating a ring cleavage and rearrangement process. globalauthorid.com Raney nickel, a porous nickel catalyst, is often employed for such reductions, where it facilitates the cleavage of bonds like the N-O bond through its high surface area and adsorbed hydrogen. youtube.comorganic-chemistry.orgwikipedia.orgyoutube.com

| Reaction Type | Reagents/Conditions | Potential Products | Reference |

| Reductive N-O Bond Cleavage | Samarium Diiodide (SmI2) | Ring-opened intermediates | nih.govorganic-chemistry.org |

| Catalytic Hydrogenation | Raney Nickel, H2 | Pyrimidines | globalauthorid.com |

Photoisomerization and Rearrangement Pathways

The photochemical behavior of isoxazoles can lead to various rearrangements. While specific data on this compound is limited, studies on related isoxazole derivatives provide insight into potential photoisomerization pathways. The photolysis of 2-arylisoxazol-5(2H)-ones in the presence of amines, for example, proceeds through two main pathways. One involves the formation of an isomeric ketene, which can be trapped by amines to form methanetricarboxylic acid amides. The second pathway involves the concerted loss of carbon dioxide to generate a carbene, which is then trapped by amines to yield 2,3-diaminoacrylates. frontiersin.org It is plausible that UV irradiation of this compound could initiate similar bond cleavage and rearrangement cascades, although the specific products would depend on the reaction conditions and the influence of the amino and methyl substituents.

Reductive Isoxazole-Pyrrole Transformation

The transformation of isoxazoles into pyrroles is a synthetically useful reaction. While direct reductive transformation of this compound to a pyrrole (B145914) derivative is not extensively documented, the general strategy often involves a reductive ring-opening of the isoxazole followed by cyclization. Catalytic hydrogenation is a key method for such transformations. For instance, the asymmetric hydrogenation of N-Boc-protected pyrroles using a ruthenium catalyst has been demonstrated to proceed with high enantioselectivity. mdpi.com Although this describes the reduction of a pyrrole, the conditions used for catalytic hydrogenation could potentially be adapted to effect the reductive rearrangement of an isoxazole to a pyrrole.

Formation of Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry.

The synthesis of isoxazolo[5,4-b]pyridines can be achieved through the condensation of 5-aminoisoxazoles with various reaction partners. For example, multicomponent reactions involving 5-amino-3-methylisoxazole, aromatic aldehydes, and 1,3-diketones under microwave irradiation have been shown to produce isoxazolo[5,4-b]pyridines. frontiersin.org

Similarly, isoxazolo[5,4-d]pyrimidines can be synthesized from 5-aminoisoxazole precursors. A general method involves the reaction of a 5-aminoisoxazole-4-carboxamide (B1610676) with triethylorthoformate in acetic anhydride. frontiersin.org

| Fused Heterocycle | Synthetic Method | Reactants | Reference |

| Isoxazolo[5,4-b]pyridine | Multicomponent Reaction | 5-Amino-3-methylisoxazole, Aromatic Aldehyde, 1,3-Diketone | frontiersin.org |

| Isoxazolo[5,4-d]pyrimidine | Cyclization | 5-Aminoisoxazole-4-carboxamide, Triethylorthoformate | frontiersin.org |

Regioselective Functionalization Techniques

The presence of multiple reactive sites in this compound—namely the exocyclic amino group and the C4- and C5-positions of the isoxazole ring—makes regioselective functionalization a key aspect of its chemistry.

The amino group can undergo reactions such as acylation and alkylation. For instance, a highly chemoselective reaction between 5-aminoisoxazoles and α-diazocarbonyl compounds can lead to either Wolff rearrangement products (N-isoxazole amides) under thermal conditions or N-H insertion products (α-amino acid derivatives of N-isoxazoles) in the presence of a rhodium catalyst. wikipedia.orgnih.gov

The C4 position of the isoxazole ring is also susceptible to electrophilic substitution. An example is the enantioselective aza-Friedel–Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines, catalyzed by a chiral phosphoric acid, which yields 3-isoxazole 3-amino-oxindoles with high efficiency. rsc.org

| Functionalization Type | Reagents/Conditions | Product Type | Reference |

| N-Acylation | α-Diazocarbonyl compounds, heat | N-Isoxazole amides | wikipedia.orgnih.gov |

| N-H Insertion | α-Diazocarbonyl compounds, Rh2(Oct)4 | α-Amino acid derivatives | wikipedia.orgnih.gov |

| C4-Functionalization | Isatin-derived N-Boc ketimines, chiral phosphoric acid | 3-Isoxazole 3-amino-oxindoles | rsc.org |

Multicomponent Reactions Incorporating the this compound Moiety

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound can participate in various MCRs, often leading to the formation of fused heterocyclic systems. frontiersin.org

One notable example is the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. wikipedia.orgillinois.edu While the classical Biginelli reaction does not involve 5-aminoisoxazoles, analogous MCRs where the 5-aminoisoxazole acts as the nitrogen-containing component have been developed. These reactions, often carried out under microwave irradiation or with ultrasonic activation, can lead to the formation of isoxazolo-fused pyrimidines. frontiersin.orgresearchgate.net

The Ugi reaction is another important MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.comresearchgate.net While direct participation of this compound in a classical Ugi reaction is not extensively reported, its bifunctional nature (amino and nucleophilic ring positions) suggests potential for its use in Ugi-type or other isocyanide-based MCRs to generate diverse molecular scaffolds.

Biological Activities and Mechanistic Investigations of 5 Amino 3,4 Dimethylisoxazole Derivatives

Antimicrobial Activities

The antimicrobial potential of isoxazole (B147169) derivatives is a key area of investigation, with studies exploring their efficacy against both bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Selected 5-Amino-3-methylisoxazole-4-carbohydrazide Derivatives

| Compound ID | Target Organisms | Activity Level | Key Structural Feature |

|---|---|---|---|

| Series of 30 Derivatives | 5 Gram-positive and 5 Gram-negative bacteria | Weak to Mild | Varied isoxazole-4-carbohydrazide structures |

| 3d | Bacterial panel | Most active of series | Methyl substituent on benzene ring |

| 4d | Bacterial panel | Most active of series | Methyl substituent on benzene ring |

While the broader class of isoxazole-containing compounds has been investigated for antifungal effects, specific and detailed studies focusing on derivatives of 5-Amino-3,4-dimethylisoxazole are not extensively represented in the available scientific literature. Research on related heterocyclic compounds, such as (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides, has demonstrated notable antifungal activity against various Candida species, with the mechanism potentially involving the induction of reactive oxygen species (ROS). nih.govresearchgate.net However, dedicated research is required to determine if this compound derivatives possess similar properties and mechanisms.

Anticancer and Antiproliferative Activities

The potential of isoxazole derivatives as anticancer agents has been explored, with studies focusing on their ability to inhibit the growth of tumor cell lines. mdpi.com A series of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides were evaluated for their antiproliferative effects in vitro. nih.govresearchgate.net The study demonstrated that these compounds exhibited moderate inhibitory actions on the growth of SW-948 (human colon adenocarcinoma) and L1210 (mouse leukemia) tumor cell lines. nih.govresearchgate.net

Among the tested compounds, one derivative, MO5 (5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide), was identified as the most suppressive in both cell proliferation and tumor necrosis factor-alpha (TNF-α) production tests. nih.govresearchgate.net The combined antiproliferative and anti-inflammatory activities of MO5 suggest its potential for further investigation in more advanced therapeutic models. nih.gov

Table 2: Antiproliferative Activity of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid Benzylamides

| Compound ID | Cell Lines Tested | Observed Effect |

|---|---|---|

| Series of Benzylamides | SW-948 (human colon adenocarcinoma), L1210 (mouse leukemia) | Moderate inhibitory activity |

| MO5 | SW-948, L1210 | Most suppressive in proliferation assays |

Immunomodulatory and Immunosuppressive Effects

Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have shown significant immunomodulatory and immunosuppressive properties. ptfarm.pl A series of semicarbazides and thiosemicarbazides (designated M1-M9) were synthesized and found to significantly suppress the primary humoral immune response in mice when administered prior to immunization. ptfarm.pl The suppressive action suggests the compounds affect the early phase of the immune response, such as antigen presentation. ptfarm.pl

Notably, compound M5 exhibited the strongest inhibitory property, with an efficacy comparable to the reference immunosuppressive drug, Cyclosporin A. ptfarm.pl Other compounds, such as M2 and M8, were also found to be strongly suppressive. ptfarm.pl In separate studies, benzylamide derivatives were also investigated. The compound MO5 was shown to inhibit the humoral immune response in vitro. nih.govresearchgate.net These findings underscore the potential of this chemical scaffold in modulating immune functions.

Table 3: Immunosuppressive Effects of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid Derivatives

| Compound Series | Test Model | Key Findings | Notable Compounds |

|---|---|---|---|

| Semicarbazides and Thiosemicarbazides (M1-M9) | Primary humoral immune response to SRBC in mice | Significant, dose-dependent suppression of antibody-forming cells. ptfarm.pl | M5: Strongest inhibitory property, comparable to Cyclosporin A. ptfarm.plM2, M8: Also strongly suppressive. ptfarm.pl |

| Benzylamides | Secondary humoral immune response to SRBC in vitro | Inhibition of the immune response. nih.govresearchgate.net | MO5: Demonstrated inhibitory effects. nih.govresearchgate.net |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives is closely linked to their immunomodulatory effects. The isoxazole derivative MO5 (5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide) has been specifically identified as possessing strong anti-inflammatory activity. nih.govresearchgate.net In animal models, MO5 was shown to inhibit the carrageenan-induced foot edema, a standard test for evaluating anti-inflammatory agents. nih.govresearchgate.net Furthermore, these derivatives demonstrated inhibitory effects on the production of the pro-inflammatory cytokine TNF-α in whole blood cultures stimulated with lipopolysaccharide. nih.govresearchgate.net This dual action on both physiological inflammation models and cytokine production highlights the therapeutic potential of these compounds. cymitquimica.com

Table 4: Anti-inflammatory Properties of MO5

| Compound ID | In Vivo Model | In Vitro Model | Observed Effect |

|---|---|---|---|

| MO5 | Carrageenan-induced foot edema in mice | LPS-stimulated whole blood cultures | Inhibition of edema. nih.govresearchgate.net |

| MO5 | Inhibitory effect on TNF-α production. nih.govresearchgate.net |

Other Reported Biological Activities (e.g., antiviral, neuroprotective)

While the antimicrobial, anticancer, immunomodulatory, and anti-inflammatory activities of this compound derivatives are the most prominently documented, the broader isoxazole scaffold is known for a wide array of biological effects. However, specific and detailed research focusing on the antiviral or neuroprotective properties of this compound derivatives is limited in the currently reviewed literature. Studies on other heterocyclic compounds, such as aminothiazole and pyrazine derivatives, have shown some promise in antiviral research, but direct analogues to the this compound core were not identified in this context. sciforum.netmdpi.com Similarly, while some isoxazole-containing compounds have been studied in the context of neuroscience, such as AMPA which can induce excitotoxic damage, research on the neuroprotective potential of this compound derivatives is not yet well established. nih.gov

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Studies

Elucidation of Key Structural Features for Biological Activity

The crystal structure of 5-Amino-3,4-dimethylisoxazole in complex with the PHIP bromodomain (PDB ID: 5S8K) provides a clear blueprint of the key interactions governing its biological activity. rcsb.org The isoxazole (B147169) moiety binds in the acetylated lysine (B10760008) (KAc) binding pocket, which is a conserved feature of bromodomains.

The critical interactions observed in this complex include:

Hydrogen Bonds: The 5-amino group is a crucial hydrogen bond donor, forming a key interaction with the side chain of asparagine (Asn1468). This interaction mimics the recognition of the acetylated lysine histone tail by the bromodomain.

Water-Mediated Hydrogen Bonds: The nitrogen atom of the isoxazole ring acts as a hydrogen bond acceptor, forming a water-mediated bridge with the side chain of tyrosine (Tyr1425). This water molecule is a conserved feature in the binding of many ligands to this bromodomain.

These interactions highlight that the 5-amino group, the isoxazole ring's nitrogen, and the dimethyl substituents are all essential pharmacophoric features for potent inhibition of the PHIP bromodomain.

| Interacting Atom/Group of Ligand | Interaction Type | Interacting Residue of PHIP Bromodomain (PDB: 5S8K) |

| 5-Amino Group (as donor) | Hydrogen Bond | Asn1468 |

| Isoxazole Ring Nitrogen (as acceptor) | Water-mediated Hydrogen Bond | Tyr1425 |

| 3-Methyl Group | Hydrophobic (van der Waals) | Val1381, Leu1418 |

| 4-Methyl Group | Hydrophobic (van der Waals) | Leu1418, Ile1481 |

Design Principles for Isoxazole-Containing Ligands

The structural insights gleaned from the PHIP bromodomain complex, along with broader knowledge of isoxazole chemistry, inform several key design principles for developing isoxazole-containing ligands. nih.govmdpi.com

Mimicry of Endogenous Ligands: The primary design principle for bromodomain inhibitors is the mimicry of the acetylated lysine residue. The 5-aminoisoxazole scaffold effectively achieves this, with the amino group acting as a hydrogen bond donor and the heterocyclic ring providing the correct spatial arrangement and electronic properties.

Exploitation of Hydrophobic Pockets: The presence of hydrophobic pockets in target binding sites, such as the one occupied by the methyl groups of this compound in PHIP, is a key area for optimization. Ligand design can systematically explore different alkyl or aryl substituents at these positions to maximize favorable van der Waals contacts.

Modulation of Physicochemical Properties: The isoxazole ring is a relatively stable, electron-withdrawing heterocycle that can influence the pKa, solubility, and metabolic stability of a molecule. Its inclusion in a ligand is a deliberate strategy to fine-tune these properties for better drug-like characteristics. nih.gov

Conformational Rigidity: Incorporating the isoxazole ring into a larger molecule can reduce the number of rotatable bonds, leading to a more conformationally constrained ligand. This can result in a lower entropic penalty upon binding, potentially increasing affinity and selectivity.

Bioisosteric Replacement Strategies Utilizing the Isoxazole Moiety

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The isoxazole ring is a versatile bioisostere for various other chemical groups.

A prominent example is the replacement of the imidazole (B134444) ring in p38 MAP kinase inhibitors with an isoxazole ring. nih.govacs.org The well-known p38 inhibitor SB-203580 features a pyridinyl-imidazole core. Studies have shown that replacing this imidazole with a substituted isoxazole can maintain or even improve inhibitory potency while potentially altering properties like selectivity or pharmacokinetics. mdpi.comnih.gov This strategy is successful because the isoxazole ring can replicate the key hydrogen bonding and aromatic interactions of the imidazole ring within the kinase ATP-binding site.

Within the this compound scaffold itself, further bioisosteric replacements could be envisioned to optimize binding. For instance, in the context of the PHIP bromodomain:

The 5-amino group could potentially be replaced with other hydrogen bond-donating groups.

The methyl groups could be replaced by other small hydrophobic groups, such as ethyl or cyclopropyl, to probe the limits and optimal shape of the hydrophobic pocket.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, B3LYP, AM1)

Quantum chemical calculations are fundamental to predicting the molecular structure and properties of chemical compounds. Density Functional Theory (DFT) is a prominent method used for these investigations, often employing functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with various basis sets such as 6-311+G(d,p) or LANL2DZ. researchgate.netscirp.org Such calculations can be performed for molecules in the gas phase or in different solvents using solvation models like the Conductor-like Polarizable Continuum Model (CPCM) to simulate real-world conditions. researchgate.net

These theoretical approaches are used to determine key electronic and structural parameters. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity, stability, and potential for intramolecular charge transfer. zsmu.edu.uadergipark.org.tr

Table 1: Overview of Quantum Chemical Calculation Methods and Applications

| Method/Theory | Basis Set Examples | Calculated Properties & Applications | References |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311+G(d,p), 6-31G(d), LANL2DZ, SDD | Optimized molecular geometry, HOMO-LUMO energy gap, vibrational frequencies, molecular electrostatic potential (MEP), NMR chemical shifts. | researchgate.netscirp.orgzsmu.edu.ua |

| B3LYP Functional | 6-311+G(d,p), 6-31G(d) | A specific DFT functional widely used for calculating electronic structure and properties of organic molecules. | researchgate.netscirp.orgzsmu.edu.ua |

| Time-Dependent DFT (TD-DFT) | Varies | Calculation of electronic absorption spectra (UV-Vis) and oscillator strengths. | researchgate.netscirp.org |

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is particularly valuable in drug discovery for estimating the binding affinity and interaction patterns of a ligand, such as a derivative of 5-Amino-3,4-dimethylisoxazole, with the active site of a biological target like a protein or enzyme. researchgate.netekb.eg

The process typically involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by refining bond orders, adding hydrogen atoms, and generating stable ionization states. researchgate.net The ligand is then placed into the active site of the receptor, and its various conformations are sampled. researchgate.net Scoring functions, such as the Glide score, are used to evaluate the binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net

Studies on related heterocyclic compounds, such as isoxazolines and 1,3,4-oxadiazoles, have utilized software like Schrodinger Maestro and AutoDock to explore interactions with various targets. researchgate.netnih.govmdpi.com These investigations help identify key amino acid residues involved in binding and can guide the design of new compounds with improved potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop models that can predict the activity of new, unsynthesized molecules.

Various statistical methods are employed to build QSAR models, including multiple linear regression (MLR) and partial least squares regression (PLSR). nih.govjyoungpharm.org In 3D-QSAR studies, the three-dimensional properties of molecules, such as steric and electrostatic fields, are correlated with their activity. jyoungpharm.org The robustness and predictive power of these models are assessed through validation techniques like leave-one-out (LOO) cross-validation. nih.gov

For example, QSAR studies on N-substituted 4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols have used experimental ¹H- and ¹³C-NMR chemical shifts as descriptors to predict antiproliferative activity. nih.gov Such models can provide valuable insights into the structural features—such as the need for bulky, hydrophobic, or electronegative groups at specific positions—that are favorable for biological activity. jyoungpharm.org

Spectroscopic and Spectrometric Data Interpretation for Structural Elucidation

The determination of the precise molecular structure of this compound and its derivatives relies on the interpretation of various spectroscopic and spectrometric data. Techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are indispensable for structural confirmation. mdpi.comnist.gov

X-ray crystallography provides definitive information about the solid-state structure of a molecule. While a crystal structure for this compound itself is not detailed in the provided context, analysis of the closely related compound 5-amino-3-(4-methoxyphenyl)isoxazole reveals key structural parameters. nih.gov In this analogue, the N1—O1 bond distance is 1.434 (4) Å, and the C3—N2 distance is 1.350 (5) Å, which is typical for an amino group attached to an aromatic ring. nih.gov The molecule is nearly planar, with a small dihedral angle of 7.30 (13)° between the isoxazole (B147169) and phenyl rings. nih.gov In its crystal structure, molecules are linked by N—H⋯N hydrogen bonds. nih.gov

NMR spectroscopy is crucial for elucidating the structure in solution. In derivatives of related heterocycles, ¹H NMR signals for specific protons, such as those on the indole (B1671886) ring or methylene (B1212753) groups, appear in characteristic regions, confirming the proposed structures. mdpi.com For instance, the chemical shift of a methylidene proton can indicate the Z/E configuration of a double bond. mdpi.com Mass spectrometry data, including that for electron ionization, is available for this compound through databases like the NIST WebBook, providing information on its molecular weight and fragmentation patterns. nist.govnist.gov

Table 2: Selected Structural Data for a Related Isoxazole Derivative (5-amino-3-(4-methoxyphenyl)isoxazole)

| Parameter | Value | Description | Reference |

|---|---|---|---|

| N1—O1 Bond Distance | 1.434 (4) Å | The bond length between the nitrogen and oxygen atoms within the isoxazole ring. | nih.gov |

| C3—N2 Bond Distance | 1.350 (5) Å | The bond length between the isoxazole ring carbon and the exocyclic amino nitrogen. | nih.gov |

| Dihedral Angle | 7.30 (13)° | The angle between the planes of the isoxazole and phenyl rings. | nih.gov |

Conformational Analysis and Molecular Electrostatic Potential Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. iu.edu.sa Theoretical calculations, often using DFT methods, are employed to determine the potential energy surface of a molecule, identifying stable conformers (energy minima) and the energy barriers to internal rotation. iu.edu.sa For related heterocyclic compounds, studies have identified multiple possible rotational isomers, calculating their relative energies to determine the most stable conformer, which is then compared with experimental data. iu.edu.sa The analysis of dihedral angles is a key component of these studies. mdpi.com

The Molecular Electrostatic Potential (MEP) is a valuable property derived from quantum chemical calculations that maps the charge distribution of a molecule. dergipark.org.tr The MEP surface visualizes regions of positive and negative electrostatic potential, which are useful for predicting sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netscirp.org It also helps in understanding intermolecular interactions, such as hydrogen bonding. scirp.org The MEP is calculated using DFT methods and provides a visual representation of the molecule's reactivity and interaction sites. dergipark.org.tr

Applications in Medicinal Chemistry and Drug Discovery

5-Amino-3,4-dimethylisoxazole as a Precursor for Pharmacologically Active Compounds

One of the most prominent applications of this compound is as a direct precursor to the antibacterial agent sulfisoxazole. google.comsigmaaldrich.comnist.gov The synthesis involves reacting this compound with p-acetaminobenzenesulfonyl chloride, followed by hydrolysis, to yield the final sulfonamide drug. google.com This process highlights the utility of the amino group on the isoxazole (B147169) ring, which provides a convenient handle for further chemical modifications. The resulting sulfonamides, like sulfisoxazole, function by competitively inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for bacterial folate synthesis. biorxiv.org

The versatility of this compound extends beyond sulfonamides, with its derivatives showing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. cymitquimica.comresearchgate.netnih.gov

Development of BET Bromodomain Inhibitors and Acetylated Lysine (B10760008) Mimics

A significant breakthrough in the application of the dimethylisoxazole scaffold has been in the field of epigenetics, specifically in the design of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). nih.govnih.gov BET proteins are "readers" of the epigenetic code, recognizing acetylated lysine (KAc) residues on histone tails and other proteins, thereby playing a crucial role in regulating gene transcription. nih.govnih.govacs.orgnih.gov

The 3,5-dimethylisoxazole (B1293586) moiety, structurally related to this compound, has been identified as an effective bioisostere, or a chemical mimic, of acetylated lysine. nih.govacs.orgnih.gov This mimicry allows molecules containing this scaffold to bind competitively to the KAc-binding pocket of bromodomains, displacing them from chromatin and disrupting their function. nih.govnih.gov X-ray crystallography has confirmed that the isoxazole moiety can replicate the key interactions of the acetylated lysine side chain within the bromodomain's active site. nih.govacs.orgnih.gov

This discovery has spurred the development of numerous potent and selective BET inhibitors. nih.govacs.orgacs.org By incorporating the dimethylisoxazole core, researchers have created compounds that show strong anti-proliferative effects in various cancer cell lines, such as acute myeloid leukemia. researchgate.net The structure-guided optimization of these derivatives has led to compounds with nanomolar affinity for BET bromodomains, representing promising leads for cancer therapy. acs.orgacs.orgresearchgate.neturotoday.com

Table 1: Examples of Isoxazole-Based BET Inhibitors

| Compound | Target(s) | Reported Activity | Reference |

| I-BET151 | BET Family (BRD2, BRD3, BRD4) | Displaces BET proteins from chromatin, downregulates c-Myc expression. | nih.gov |

| OXFBD02, OXFBD04 | BET Family | Showed potential for bioactivation, a factor in drug metabolism and safety. | mdpi.com |

| Compound 22 (dimer) | BRD4 | Significantly inhibited proliferation of HCT116 colorectal cancer cells (IC50 = 162 nM). | nih.gov |

| Compound 4d | BRD2(1), BRD4(1) | IC50 values of <5 µM for bromodomain-containing proteins. | nih.govacs.org |

This table is for informational purposes and is not exhaustive.

Targeting Specific Biological Pathways and Enzymes

The isoxazole scaffold is not limited to targeting BET bromodomains; its derivatives have been engineered to interact with a wide array of other biological targets. The structural rigidity and versatile chemistry of the isoxazole ring make it an attractive core for designing inhibitors of various enzymes and modulators of signaling pathways. researchgate.netnih.gov

Isoxazole derivatives have been investigated as inhibitors for several enzyme classes, including:

Carbonic Anhydrases (CAs): Certain isoxazole derivatives have shown significant inhibitory activity against CA enzymes, which are involved in various physiological processes. nih.gov

Cyclooxygenases (COXs): The isoxazole scaffold has been incorporated into molecules designed to inhibit COX enzymes, which are key targets for anti-inflammatory drugs. researchgate.net

Poly (ADP-ribose) Polymerase (PARP): While no isoxazole-based PARP inhibitors are currently approved, the scaffold's ability to hit multiple pathways in cancer cells suggests its potential in designing new inhibitors for this important DNA damage repair enzyme. nih.gov

Furthermore, isoxazole derivatives have been shown to modulate immune responses, with some compounds exhibiting immunosuppressive or immunostimulatory properties, indicating their potential for treating autoimmune diseases or boosting vaccine efficacy. nih.govmdpi.com

Therapeutic Potential in Disease Models

The therapeutic promise of compounds derived from the isoxazole scaffold, particularly BET inhibitors, has been demonstrated in numerous preclinical disease models. nih.govnih.gov

In oncology, BET inhibitors have shown significant efficacy in models of hematological malignancies and solid tumors. nih.govnih.govresearchgate.neturotoday.com Inhibition of BET proteins, particularly BRD4, leads to the downregulation of key oncogenes like MYC, resulting in cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov For example, benzo[d]isoxazole-based BET inhibitors demonstrated therapeutic effects in a castration-resistant prostate cancer (CRPC) xenograft tumor model in mice. researchgate.neturotoday.com Similarly, a 3,5-dimethylisoxazole derivative showed outstanding antitumor efficacy in a CT-26 tumor mouse model, with a tumor suppression rate of 56.1%. nih.gov

Beyond cancer, the anti-inflammatory effects of BET inhibition have been demonstrated in murine models of sepsis. nih.gov The ability of these compounds to suppress pro-inflammatory gene expression suggests their potential utility in treating a range of inflammatory and autoimmune disorders. nih.govnih.gov Furthermore, preclinical studies have shown that combining BET inhibitors with other epigenetic drugs, such as HDAC inhibitors, can result in synergistic anti-cancer effects in models of cutaneous T-cell lymphoma. nih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Sustainable Chemistry for Isoxazoles

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern medicinal chemistry. bohrium.com For isoxazoles, research is actively pursuing greener alternatives to traditional synthesis, which often involve hazardous reagents and solvents. bohrium.com These novel approaches not only reduce the environmental impact but also improve reaction yields and selectivity. nih.govrsc.orgnih.gov

Key sustainable methodologies being explored for isoxazole (B147169) synthesis include:

Microwave-Assisted Synthesis: This technique significantly accelerates reaction rates, leading to higher yields in shorter timeframes compared to conventional heating methods. nih.gov

Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool, enhancing reaction efficiency and minimizing the formation of byproducts. mdpi.com Ultrasound-assisted methods are noted for their operational simplicity and reduced energy consumption. mdpi.com

Green Solvents and Catalysts: There is a growing emphasis on using eco-friendly solvents, such as deep eutectic solvents (DES) like choline (B1196258) chloride:urea (B33335), or conducting reactions in aqueous media. bohrium.comacs.org These approaches avoid the use of toxic organic solvents. bohrium.com The development of reusable catalysts is also a key area of focus. mdpi.com

Table 1: Comparison of Sustainable Synthetic Methods for Isoxazoles

| Methodology | Typical Conditions/Catalysts | Key Advantages |

|---|---|---|

| Microwave Irradiation | Microwave reactor | Enhanced reaction rates, high selectivity, improved yields. nih.gov |

| Ultrasonic Irradiation | Ultrasound bath/probe, catalysts like itaconic acid | Accelerated reaction kinetics, reduced energy use, minimal byproducts. mdpi.com |

| Deep Eutectic Solvents (DES) | Choline chloride:urea | Environmentally benign medium, catalyst can be reused. acs.org |

| Aqueous Media | Water, often with a catalyst like PEG-400 | Avoids toxic organic solvents, aligns with green chemistry principles. bohrium.com |

These methodologies represent a significant step forward in the sustainable production of isoxazole derivatives, making the synthesis of compounds like 5-Amino-3,4-dimethylisoxazole more economical and environmentally responsible. researchgate.net

Exploration of New Biological Targets and Mechanisms of Action

While isoxazoles are known for a broad spectrum of biological activities, ongoing research continues to uncover new molecular targets and elucidate their mechanisms of action. nih.govrsc.org This exploration is crucial for developing therapies for a range of diseases, including cancer, inflammatory conditions, and infectious diseases. nih.govmdpi.com

Derivatives of the isoxazole scaffold have shown activity against a variety of targets. For instance, certain 3,4-diaryl isoxazoles have been identified as dual inhibitors of p38α MAP kinase and CK1δ, which are implicated in inflammatory processes. nih.gov In oncology, isoxazole derivatives are being investigated as inhibitors of key signaling proteins. One study found that a synthesized isoxazole derivative exhibited potent inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a critical target in cancer therapy. nih.gov

The mechanism of action for many isoxazole compounds involves inducing apoptosis (programmed cell death) in cancer cells. nih.govnih.gov For example, studies on human promyelocytic leukemia cells (HL-60) showed that certain isoxazole derivatives could decrease the expression of the anti-apoptotic gene Bcl-2 and increase the levels of the cell cycle inhibitor p21WAF-1, suggesting a multi-faceted mechanism for their cytotoxic effects. elsevierpure.com The anti-inflammatory benefits of some related compounds are derived from their ability to activate PPAR-gamma, a nuclear receptor that downregulates pro-inflammatory pathways. youtube.comdrugbank.com

Advanced Computational Modeling and Artificial Intelligence in Drug Design

The integration of computational tools and artificial intelligence (AI) is revolutionizing drug discovery, and the design of isoxazole derivatives is no exception. nih.gov These technologies accelerate the identification of promising drug candidates by predicting their biological activity and physicochemical properties, thereby reducing the time and cost associated with laboratory experiments. nih.govcrimsonpublishers.com

Computational techniques frequently employed include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, helping to understand its binding affinity and mode of interaction. nih.govacs.org Docking studies have been used to rationalize the inhibitory profiles of isoxazole derivatives against targets like EGFR-TK and carbonic anhydrase. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations are used to investigate the stability of the ligand-protein complex over time, providing deeper insights into the binding dynamics. acs.orgresearchgate.net

Pharmacokinetics (ADME) Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to identify candidates with drug-like characteristics early in the discovery process. frontiersin.org

Artificial intelligence, particularly machine learning and deep learning, is being used to screen vast virtual libraries of compounds, design novel molecules from scratch, and predict toxicity. crimsonpublishers.comnih.govharvard.edu AI algorithms can analyze large datasets to identify patterns that link chemical structures to biological activities, guiding the synthesis of more potent and selective isoxazole-based drugs. nih.govnih.gov

Development of Multi-targeted Therapeutic Agents

Complex diseases like cancer often involve multiple biological pathways. mdpi.com This has led to a growing interest in developing multi-targeted agents that can simultaneously modulate several targets, potentially leading to increased efficacy and a lower likelihood of drug resistance. nih.govmdpi.com The versatile isoxazole scaffold is well-suited for this "hybridization" approach, where it can be combined with other pharmacophores to create multifunctional molecules. mdpi.com

This strategy leverages the synergistic advantages of different structural motifs to enhance properties like potency and selectivity. mdpi.com For example, research has demonstrated that a single isoxazole derivative can exhibit potent inhibitory activity against multiple cancer-related proteins, including VEGFR-2, CK2α, and topoisomerase IIβ, in addition to its primary target, EGFR-TK. nih.gov Such multi-targeted approaches are a promising avenue for treating complex conditions like cancer, infectious diseases, and neurological disorders. mdpi.com

Preclinical Translational Research Considerations for Isoxazole Derivatives

Translating a promising isoxazole derivative from the laboratory to clinical application requires rigorous preclinical evaluation. This phase focuses on assessing the compound's efficacy and safety in cellular and animal models before it can be considered for human trials.

Key aspects of preclinical research for isoxazole derivatives include:

In Vitro Cytotoxicity Screening: Compounds are tested against panels of human cancer cell lines (e.g., HepG2, MCF-7, HCT-116) to determine their anticancer potency (often measured as IC50 values). nih.gov Crucially, their effect on normal, non-cancerous cell lines is also evaluated to assess selectivity and potential for toxicity. nih.govmdpi.com

Mechanism of Action Studies: Once a compound shows activity, further studies are conducted to understand how it works. This can involve cell cycle analysis to see if the compound arrests cell division at a particular phase and apoptosis assays (e.g., measuring caspase levels) to confirm that it induces cancer cell death. nih.govnih.gov

In Vivo Efficacy Models: Promising candidates are advanced to animal models of disease to evaluate their therapeutic effect in a living organism.

Pharmacokinetic Profiling: In vivo studies also help determine the compound's ADME profile, providing critical information on how the drug is processed by the body. mdpi.com

For instance, preclinical studies on certain isoxazole derivatives in melanoma models have shown they can inhibit tumor cell migration and reduce the risk of developing drug resistance. nih.govmdpi.com These comprehensive preclinical evaluations are essential for identifying the most promising isoxazole candidates for further clinical development.

常见问题

Basic Research Questions

What are the established synthetic routes for 5-amino-3,4-dimethylisoxazole, and how can reaction conditions be optimized for yield?

This compound is typically synthesized via cyclocondensation reactions. A common method involves reacting arylhydrazonomesoxalonitrile derivatives with hydroxylamine hydrochloride in ethanol under reflux (75% yield) . Optimization strategies include:

- Temperature control : Prolonged reflux (18–24 hours) ensures complete cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.

- Workup : Precipitation in ice water followed by ethanol recrystallization enhances purity .

Key metrics : Yield (65–75%), melting point (141–143°C), purity (>98% by HPLC) .

How is this compound characterized spectroscopically, and what key spectral markers confirm its structure?

- IR spectroscopy : Absence of carbonyl stretches (e.g., ~1660 cm⁻¹) confirms cyclization into the isoxazole ring. NH₂ stretches appear at ~3300–3400 cm⁻¹ .

- NMR : A singlet at δ 6.1 ppm (CDCl₃) corresponds to the amino group, while methyl groups on the isoxazole ring resonate as singlets at δ 2.1–2.3 ppm .

- Mass spectrometry : Molecular ion peaks at m/z 113 (C₅H₇N₂O⁺) align with the molecular formula .

Advanced Research Questions

How can crystallographic data for this compound derivatives be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

Data collection : High-resolution (≤1.0 Å) X-ray diffraction data minimizes errors.

Hydrogen placement : Use riding models for C-bound H atoms (C–H = 0.95–0.98 Å) .

Validation : Check R-factors (R₁ < 0.05) and residual electron density (<0.5 eÅ⁻³).

Case study : Schiff base derivatives (e.g., N-[4-(dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine) show coplanar aromatic rings (C–C=N–C torsion angle: 179.5°) .

What thermodynamic properties of this compound are critical for predicting sublimation behavior in material science?

Enthalpy of sublimation (ΔsubHm) data from vacuum sublimation experiments:

How is this compound utilized in radiochemistry for PET tracer development?

In FAAH (fatty acid amide hydrolase) imaging:

- Radiolabeling : React with [¹¹C]phosgene to form urea derivatives.

- Affinity optimization : Schiff base derivatives exhibit IC₅₀ values <10 nM for FAAH .

Protocol :

Synthesize [¹¹C]COCl₂ from cyclotron-produced [¹¹C]CO₂.

React with this compound (9% radiochemical yield, decay-corrected) .

Data Contradictions and Resolution

Why do reported melting points for this compound derivatives vary across studies?

Discrepancies arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points.

- Impurities : Hydrate formation or residual solvents (e.g., DMSO) lower observed values.

Mitigation : Use differential scanning calorimetry (DSC) to confirm phase transitions .

Methodological Recommendations

What computational tools are recommended for analyzing hydrogen-bonding networks in isoxazole crystals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。